molecular formula C7H9ClN2O2 B1376298 2-(Aminomethyl)pyridine-4-carboxylic acid hydrochloride CAS No. 1803595-49-4

2-(Aminomethyl)pyridine-4-carboxylic acid hydrochloride

Cat. No.: B1376298
CAS No.: 1803595-49-4
M. Wt: 188.61 g/mol
InChI Key: GWJPHGGYACMGHF-UHFFFAOYSA-N
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Description

2-(Aminomethyl)pyridine-4-carboxylic acid hydrochloride (CAS 1803595-49-4) is a high-purity chemical compound with the molecular formula C 7 H 9 ClN 2 O 2 and a molecular weight of 188.61 g/mol . This versatile pyridine derivative serves as a valuable building block in organic synthesis and scientific research, featuring both a carboxylic acid and an aminomethyl group on its pyridine core, which allows for diverse chemical modifications and applications . In chemical research , this compound is employed as a key precursor for the synthesis of complex molecules and various heterocyclic compounds . Its structure also allows it to act as a ligand in metal-catalyzed reactions, potentially enhancing reaction efficiency . In biological research , studies indicate that this compound has been investigated for several promising activities. It has shown potential in enzyme inhibition studies, which is crucial for drug discovery . The compound has also demonstrated significant antimicrobial efficacy, particularly against Gram-positive bacteria . Furthermore, in vitro assays have revealed that it can inhibit COX-2 activity, suggesting potential anti-inflammatory properties, and treatment in neuronal cell cultures has shown reduced markers of cell death, indicating possible neuroprotective effects . The molecular geometry of related pyridinecarboxylic acid derivatives often features a planar aromatic system, where the carboxylic acid and aminomethyl groups contribute to intermolecular hydrogen bonding, forming extended supramolecular networks . Please note that this product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

2-(aminomethyl)pyridine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2.ClH/c8-4-6-3-5(7(10)11)1-2-9-6;/h1-3H,4,8H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWJPHGGYACMGHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803595-49-4
Record name 2-(aminomethyl)pyridine-4-carboxylic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)pyridine-4-carboxylic acid hydrochloride typically involves the reaction of 2-(Aminomethyl)pyridine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve steps such as heating, stirring, and purification to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and automated systems to control the reaction parameters. The use of high-purity starting materials and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Synthetic Pathways and Functional Group Transformations

The compound undergoes diverse reactions due to its pyridine ring, carboxylic acid, and aminomethyl substituents. Key reaction types include:

Reaction Type Reagents/Conditions Products Yield/Notes References
Hydrolysis Alkaline conditions (NaOH), heatPyridine derivatives with free carboxylic acidsUp to 89.6% yield for related pyridine carboxylic acids
Hydrogenation H₂/Pd-C, triethylamine, alcoholsReduced intermediates (e.g., aminomethyl groups from nitriles)83.7% yield for methyl isonicotinate derivatives
Amidation PyBOP, amines, TFA deprotectionAmide derivatives (e.g., Boc-protected intermediates)Requires anhydrous conditions
Esterification Methanol/HCl, catalytic acidMethyl esters (e.g., methyl 2,6-dichloropyridine-4-carboxylate)Requires controlled hydrogenolysis

Hydrogenation of Cyano Groups

Catalytic hydrogenation (e.g., using Raney Nickel or Pd/C) converts nitriles to aminomethyl groups. For example:
2 CyanopyridineH2,Pd CNH32 Aminomethyl pyridine\text{2 Cyanopyridine}\xrightarrow[\text{H}_2,\text{Pd C}]{\text{NH}_3}\text{2 Aminomethyl pyridine}

  • Conditions : 50–60°C, 15–40 psi H₂ .

  • Challenges : Over-hydrogenation may saturate the pyridine ring .

Amide Coupling

The aminomethyl group facilitates coupling with carboxylic acids or activated esters:
R COOH H2N CH2 PyridinePyBOPR C O NH CH2 Pyridine\text{R COOH H}_2\text{N CH}_2\text{ Pyridine}\xrightarrow{\text{PyBOP}}\text{R C O NH CH}_2\text{ Pyridine}

  • Reagents : PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) .

  • Applications : Used to synthesize bioactive analogs for enzyme inhibition studies .

Side Reactions and By-Product Formation

  • Cyclization : Under basic conditions, aminomethyl-pyridines may cyclize to form pyrrolopyridines (e.g., compound 21 in ).

  • Ring Saturation : Excessive hydrogenation pressure or temperature can reduce the pyridine ring to piperidine derivatives .

Comparative Reactivity

Positional Isomer Reactivity Key Differences
2-(Aminomethyl)pyridine-3-carboxylic acidHigher susceptibility to oxidative degradationCarboxylic acid at position 3 reduces steric hindrance in coupling reactions .
2-(Aminomethyl)pyridine-4-carboxylic acid (target)Stabilized by intramolecular hydrogen bonding between NH₂ and COOH groupsEnhanced thermal stability and solubility in polar solvents .

Scientific Research Applications

Chemistry

2-(Aminomethyl)pyridine-4-carboxylic acid hydrochloride serves as a versatile building block in organic synthesis. It is utilized for:

  • Synthesis of Complex Molecules: The compound is employed in the preparation of various heterocyclic compounds, enabling the development of new chemical entities.
  • Catalysis: It acts as a ligand in metal-catalyzed reactions, enhancing reaction efficiency.

Biology

The compound has been investigated for its biological activities, including:

  • Enzyme Inhibition: It has shown potential in inhibiting enzymes involved in metabolic pathways, which can be crucial for drug development.
  • Antimicrobial Activity: Studies indicate significant inhibition of growth against various bacterial strains, particularly Gram-positive bacteria.

Medicine

Research is ongoing to explore its therapeutic applications:

  • Anti-inflammatory Properties: In vitro assays have demonstrated that the compound inhibits COX-2 activity, suggesting its potential as an anti-inflammatory agent with IC50 values comparable to established drugs.
  • Neuroprotective Effects: In neuronal cell culture studies, treatment with this compound reduced markers of cell death under oxidative stress conditions, indicating potential use in neurodegenerative disease treatments.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as an antibacterial agent.

Case Study 2: Anti-inflammatory Mechanism

In vitro assays demonstrated that the compound significantly inhibited COX-2 activity with IC50 values comparable to established anti-inflammatory drugs. This suggests its potential use in treating inflammatory conditions.

Case Study 3: Neuroprotection in Cell Models

Research involving neuronal cell cultures exposed to oxidative stress showed that treatment with the compound resulted in decreased markers of cell death and apoptosis, indicating neuroprotective effects.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)pyridine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Core

2-(Dimethylamino)pyridine-4-carboxylic acid hydrochloride
  • CAS : 1311315-47-5
  • Molecular Formula : C₈H₁₁ClN₂O₂
  • Key Differences: Replaces the aminomethyl group with a dimethylamino substituent.
  • Applications include catalysis and drug synthesis .
Ethyl 2-(aminomethyl)isonicotinate hydrochloride
  • CAS : 1189983-26-3
  • Molecular Formula : C₉H₁₃ClN₂O₂
  • Key Differences : Carboxylic acid replaced by an ethyl ester.
  • Impact : Improved solubility in organic solvents; ester group facilitates prodrug strategies. Used in peptide coupling reactions .

Heterocyclic Modifications

2-(1H-Imidazol-1-yl)pyridine-4-carboxylic acid hydrochloride
  • CAS : 1354958-10-3 (industrial grade)
  • Molecular Formula : C₉H₈ClN₃O₂
  • Key Differences: Imidazole ring replaces the aminomethyl group.
  • Impact : Enhanced hydrogen-bonding capacity, making it suitable for kinase inhibitor development. Industrial-grade purity (99%) underscores its scalability .
(1S,2S)-2-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride
  • CAS: Not explicitly listed (discontinued product).
  • Molecular Formula: C₅H₈ClNO₂
  • Key Differences : Cyclopropane ring fused to the carboxylic acid backbone.
  • Impact : Structural rigidity improves binding specificity in GABA receptor modulators. Discontinued due to synthesis challenges .

Halogen and Functional Group Additions

4-Chloro-N-methylpyridine-2-carboxamide Hydrochloride
  • CAS: Available under multiple synonyms (e.g., 4-Chloro-N-methylpicolinamide Hydrochloride).
  • Molecular Formula : C₈H₁₀Cl₂N₂O
  • Key Differences : Chlorine atom at position 4 and a methylcarboxamide group at position 2.
  • Impact : Chlorine enhances electrophilicity for nucleophilic substitution reactions. Used in agrochemicals and antitumor agents .
2-Amino-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid dihydrochloride
  • Molecular Formula : C₁₀H₁₃Cl₂N₃O₂
  • Key Differences : Pyrrolopyridine fused ring system.
  • Impact : Extended π-conjugation improves fluorescence properties for imaging probes. Dual hydrochloride salt enhances aqueous solubility .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
2-(Aminomethyl)pyridine-4-carboxylic acid HCl 1803595-49-4 C₇H₉ClN₂O₂ 188.61 Aminomethyl, carboxylic acid Pharmaceutical intermediates
2-(Dimethylamino)pyridine-4-carboxylic acid HCl 1311315-47-5 C₈H₁₁ClN₂O₂ 202.64 Dimethylamino, carboxylic acid Catalysis, drug synthesis
Ethyl 2-(aminomethyl)isonicotinate HCl 1189983-26-3 C₉H₁₃ClN₂O₂ 216.67 Aminomethyl, ethyl ester Prodrug development
2-(1H-Imidazol-1-yl)pyridine-4-carboxylic acid HCl 1354958-10-3 C₉H₈ClN₃O₂ 225.63 Imidazole, carboxylic acid Kinase inhibitors
4-Chloro-N-methylpyridine-2-carboxamide HCl Multiple C₈H₁₀Cl₂N₂O 221.08 Chlorine, methylcarboxamide Agrochemicals, antitumor agents

Research Findings and Trends

  • Bioactivity: Aminomethyl-pyridine derivatives show higher CNS activity compared to dimethylamino analogs due to improved blood-brain barrier penetration .
  • Solubility: Ester derivatives (e.g., ethyl isonicotinate) exhibit superior solubility in non-polar solvents, whereas hydrochloride salts enhance water compatibility .

Biological Activity

2-(Aminomethyl)pyridine-4-carboxylic acid hydrochloride, also known as 4-carboxymethyl-2-pyridinamine hydrochloride, is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an aminomethyl group and a carboxylic acid functional group. This configuration imparts distinct chemical and biological properties that facilitate its interaction with biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Its mechanism involves:

  • Enzyme Inhibition : The compound can inhibit various enzymes, potentially modulating metabolic pathways.
  • Receptor Binding : It may bind to specific receptors, influencing cellular signaling processes.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against certain bacterial strains.
  • Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation by inhibiting cyclooxygenase (COX) enzymes.
  • Neuroprotective Properties : There is emerging evidence that it may protect neuronal cells from oxidative stress.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibition of growth in Gram-positive bacteria
Anti-inflammatoryReduced COX-2 activity in vitro
NeuroprotectionProtection against oxidative stress in neuronal cell cultures

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting potential as an antibacterial agent.

Case Study 2: Anti-inflammatory Mechanism

In vitro assays demonstrated that the compound significantly inhibited COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs. This suggests its potential use in treating inflammatory conditions.

Case Study 3: Neuroprotection in Cell Models

Research involving neuronal cell cultures exposed to oxidative stress showed that treatment with the compound resulted in decreased markers of cell death and apoptosis, indicating neuroprotective effects.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure SimilarityNotable Activities
4-Aminopyridine-2-carboxylic acidModerateAntimicrobial, anti-inflammatory
2-(Aminomethyl)pyridine-3-carboxylic acidHighLimited studies on biological activity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(aminomethyl)pyridine-4-carboxylic acid hydrochloride, and how can purity be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination of its pyridine precursors. For example, substituting a chloromethyl group with an amine nucleophile (e.g., ammonia or protected amines) in polar solvents like DMF or DMSO at 60–80°C improves reaction efficiency . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, methanol/dichloromethane eluent) ensures high purity (>95%). Confirm purity via HPLC with a C18 column and UV detection at 254 nm .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodology : Use a combination of:

  • ¹H/¹³C NMR : To confirm the pyridine ring substitution pattern and aminomethyl group integration (D₂O or DMSO-d₆ as solvents) .
  • FT-IR : Identify carboxylic acid O-H stretches (~2500–3000 cm⁻¹), C=O stretches (~1700 cm⁻¹), and N-H bends (~1600 cm⁻¹) .
  • Mass spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]⁺ peak at m/z 187.1) .

Q. What are the common reaction pathways involving the aminomethyl and carboxylic acid groups?

  • Methodology :

  • Aminomethyl group : Reacts with electrophiles (e.g., acyl chlorides) to form amides or undergoes alkylation with alkyl halides.
  • Carboxylic acid : Forms esters via Fischer esterification (H₂SO₄ catalyst, ethanol) or reacts with amines to generate amides (DCC coupling agent) .
  • Monitor reactions by TLC (silica gel, ninhydrin staining for amines) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in catalytic systems?

  • Methodology : Density-functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electron density distributions, frontier molecular orbitals, and reaction transition states. For example, analyze the nucleophilicity of the aminomethyl group or the carboxylic acid’s acidity (pKa ~2.5–3.5) . Software like Gaussian or ORCA can simulate solvation effects (water or DMSO) .

Q. How do steric and electronic effects influence regioselectivity in reactions involving this compound?

  • Methodology : Steric hindrance from the pyridine ring’s 4-carboxylic acid group directs electrophilic attacks to the 2-aminomethyl site. Electronic effects (e.g., electron-withdrawing carboxylic acid) reduce the basicity of the aminomethyl group compared to unsubstituted pyridines. Experimental validation via competitive reactions (e.g., comparing yields with/without steric blocking groups) .

Q. What strategies resolve contradictions in reported solubility or stability data for this compound?

  • Methodology :

  • Solubility : Test in varied solvents (water, DMSO, ethanol) under controlled pH (e.g., HCl-adjusted aqueous solutions). Conflicting data may arise from hydrate formation or impurities .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Oxidative degradation pathways (e.g., via the aminomethyl group) can be mitigated with antioxidants like BHT .

Data Analysis and Experimental Design

Q. How should researchers design kinetic studies for reactions involving this compound?

  • Methodology : Use pseudo-first-order conditions (excess reagent) and monitor progress via UV-Vis spectroscopy (e.g., absorbance at 270 nm for pyridine intermediates). Fit data to rate equations (e.g., Arrhenius plot for activation energy) . For complex systems (e.g., autocatalysis), employ Michaelis-Menten models .

Q. What orthogonal analytical methods validate the compound’s identity in complex mixtures?

  • Methodology : Combine:

  • HPLC-MS : Separates components and confirms molecular weight.
  • ²D NMR (COSY, HSQC) : Resolves overlapping signals in mixtures.
  • Elemental analysis : Validates C/H/N/Cl content (±0.3% theoretical) .

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